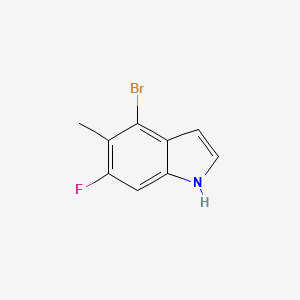

4-Bromo-6-fluoro-5-methylindole

Description

Significance of Indole (B1671886) Scaffold in Synthetic and Medicinal Chemistry Research

The indole scaffold is often described as a "privileged structure" in medicinal chemistry. ijpsr.com This is due to its ability to interact with a wide range of biological targets, including enzymes and receptors, thereby eliciting a variety of pharmacological responses. nih.govijpsr.com The indole ring system is a key component in numerous approved drugs, such as the non-steroidal anti-inflammatory drug Indomethacin, the antihypertensive Pindolol, and the anti-HIV agent Delavirdine. eurekaselect.comnih.gov

The versatility of the indole core allows for substitution at multiple positions, enabling chemists to fine-tune the electronic, steric, and lipophilic properties of the molecule. nih.gov This adaptability is crucial for optimizing a compound's pharmacokinetic and pharmacodynamic profile during the drug discovery process. nih.gov Researchers continue to explore new synthetic methodologies to create diverse indole derivatives, aiming to develop next-generation therapeutics for a wide spectrum of diseases, including cancer, microbial infections, and neurodegenerative disorders. researchgate.netnih.gov

| Property | Description |

| IUPAC Name | 4-bromo-6-fluoro-5-methyl-1H-indole |

| Molecular Formula | C₉H₇BrFN |

| Molecular Weight | 228.06 g/mol |

| Structure | A methyl-substituted, fluorinated, and brominated indole ring. |

Rationale for Investigation of Highly Substituted Indole Derivatives

The investigation into highly substituted indole derivatives, such as 4-bromo-6-fluoro-5-methylindole, is driven by the quest for enhanced biological activity, selectivity, and improved drug-like properties. While simpler indole compounds have shown considerable therapeutic value, increasing the substitution on the indole ring can lead to more potent and specific interactions with biological targets. researchgate.net

Halogenation, in particular, is a widely used strategy in medicinal chemistry to modulate a molecule's properties. The introduction of halogen atoms like bromine and fluorine can influence:

Lipophilicity: Affecting the molecule's ability to cross cell membranes.

Metabolic Stability: Halogens can block sites of metabolism, increasing the drug's half-life.

Binding Affinity: Halogen bonds can provide additional stabilizing interactions with protein targets. nih.gov

The presence of multiple substituents—a bromine atom at position 4, a fluorine atom at position 6, and a methyl group at position 5—creates a unique electronic and steric profile. This specific substitution pattern is investigated to explore novel structure-activity relationships (SAR) and to potentially overcome challenges like drug resistance. nih.gov The synthetic challenge of creating such polysubstituted indoles also drives the development of new and more efficient chemical reactions. researchgate.net

| Substitution | Position | Potential Influence |

| Bromine | 4 | Can form halogen bonds, increases lipophilicity. |

| Methyl | 5 | Provides steric bulk, can influence binding. |

| Fluorine | 6 | Can enhance metabolic stability and binding affinity. |

Overview of Current Research Trajectories for Indole Derivatives

Current research on indole derivatives is highly dynamic and multifaceted, spanning various therapeutic areas. nih.govmdpi.com A significant focus remains on the development of novel anticancer agents, with indole-based compounds being designed to target specific pathways involved in tumor growth and proliferation, such as protein kinases and histone deacetylases. nih.gov

In the realm of infectious diseases, indole derivatives are being actively investigated for their potential as antibacterial, antifungal, and antiviral agents. eurekaselect.comnih.gov Researchers are particularly interested in developing compounds that can combat drug-resistant pathogens, a growing global health concern. nih.gov

Furthermore, the neuroprotective properties of indole derivatives make them promising candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov Research is also expanding into areas such as metabolic disorders and inflammatory conditions. nih.gov The development of innovative synthetic methods, including green chemistry approaches, to access structurally complex and diverse indole libraries remains a parallel and crucial research trajectory. researchgate.netopenmedicinalchemistryjournal.com

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrFN |

|---|---|

Molecular Weight |

228.06 g/mol |

IUPAC Name |

4-bromo-6-fluoro-5-methyl-1H-indole |

InChI |

InChI=1S/C9H7BrFN/c1-5-7(11)4-8-6(9(5)10)2-3-12-8/h2-4,12H,1H3 |

InChI Key |

PRKDWPZKMRLKQD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C2C(=C1Br)C=CN2)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 6 Fluoro 5 Methylindole and Analogues

Retrosynthetic Analysis of 4-Bromo-6-fluoro-5-methylindole

A retrosynthetic analysis of this compound allows for the deconstruction of the target molecule into simpler, commercially available starting materials.

Key Disconnections and Precursor Identification Strategies

The primary disconnections for the indole (B1671886) core of this compound involve breaking the C2-C3 and the N1-C2 bonds, or the N1-C7a and C3-C3a bonds. These disconnections lead to precursors that can be coupled using various indole synthesis methods.

A logical retrosynthetic pathway would involve disconnecting the indole ring to a substituted aniline (B41778) and a suitable three-carbon synthon. For this compound, a key precursor would be 3-bromo-5-fluoro-4-methylaniline . This aniline derivative contains the requisite substitution pattern on the benzene (B151609) ring. The subsequent challenge lies in the formation of the pyrrole (B145914) ring.

Another strategy involves the late-stage functionalization of a pre-formed indole core. For instance, starting with 6-fluoro-5-methylindole, one could envision a regioselective bromination at the C4 position. This approach, however, faces challenges in controlling the regioselectivity of the halogenation.

Classical Indole Synthesis Approaches Applicable to Halogenated and Alkylated Systems

Several classical indole syntheses can be adapted for the preparation of highly substituted indoles like this compound.

Modifications of Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus. thermofisher.comwikipedia.orgbyjus.com It involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org For the synthesis of this compound, the corresponding (3-bromo-5-fluoro-4-methylphenyl)hydrazine would be required. This hydrazine, upon reaction with a suitable carbonyl compound like pyruvic acid or an aldehyde, followed by cyclization, would yield the desired indole.

The reaction can be catalyzed by Brønsted acids such as hydrochloric acid, sulfuric acid, or polyphosphoric acid, as well as Lewis acids like zinc chloride or boron trifluoride. wikipedia.org The choice of catalyst and reaction conditions can influence the yield and regioselectivity, especially when using unsymmetrical ketones. thermofisher.com A one-pot synthesis approach is often possible, avoiding the need to isolate the intermediate arylhydrazone. thermofisher.com

| Reactants | Conditions | Product |

| (3-bromo-5-fluoro-4-methylphenyl)hydrazine | Aldehyde/Ketone, Acid Catalyst | This compound |

Adaptations of Larock Indole Synthesis and Palladium-Catalyzed Cyclizations

The Larock indole synthesis offers a powerful and versatile method for preparing polysubstituted indoles through a palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne. wikipedia.orgub.edu This method is highly regioselective, with the bulkier substituent of the alkyne typically ending up at the C2 position of the indole. nih.gov

To apply this to this compound, a key starting material would be 2-iodo-3-bromo-5-fluoro-4-methylaniline . The synthesis of this specific aniline derivative presents a significant synthetic challenge. Once obtained, its reaction with an appropriate alkyne under palladium catalysis would lead to the desired indole. The reaction generally employs a palladium(II) catalyst, a carbonate or acetate (B1210297) base, and often includes additives like lithium chloride or triphenylphosphine (B44618). wikipedia.orgub.eduacs.org

| Reactants | Catalyst/Reagents | Product |

| o-Iodoaniline derivative | Disubstituted alkyne, Pd(OAc)₂, Base (e.g., K₂CO₃), Ligand (e.g., PPh₃) | 2,3-Disubstituted Indole |

Exploration of Bischler-Möhlau Indole Synthesis for Substituted Anilines

The Bischler-Möhlau indole synthesis involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline. drugfuture.comwikipedia.org This method typically yields 2-arylindoles. wikipedia.org For the synthesis of this compound, one would react 3-bromo-5-fluoro-4-methylaniline with an appropriate α-haloketone.

Historically, this method has been limited by harsh reaction conditions and often results in low yields. wikipedia.org However, modern modifications, including the use of catalysts like lithium bromide and microwave irradiation, have made this synthesis more viable. wikipedia.orgscispace.com The reaction proceeds through the formation of a 2-arylaminoketone intermediate, which then cyclizes to form the indole ring. drugfuture.com

| Reactants | Conditions | Product |

| Substituted Aniline | α-Haloketone, Heat/Catalyst | 2-Substituted Indole |

Advanced C-H Functionalization Strategies for Regioselective Halogenation and Alkylation

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of indole cores, offering a more atom- and step-economical approach. rsc.org

The regioselective functionalization of the indole's benzene ring presents a significant challenge due to the multiple, similarly reactive C-H bonds. nih.gov However, the use of directing groups can enable precise functionalization at specific positions.

For the synthesis of this compound, one could envision starting with a pre-formed 6-fluoro-5-methylindole and introducing a bromine atom at the C4 position. This would require a C-H activation strategy that directs the halogenation to this specific site. While direct C-H functionalization at the C4 position of indoles is difficult, various transition-metal-catalyzed methods have been developed using directing groups to achieve this selectivity. nih.govacs.org

Similarly, C-H alkylation could be employed. For instance, starting with 4-bromo-6-fluoroindole, a regioselective C-H methylation at the C5 position would be necessary. Rhodium(II) catalysts have shown promise in the regioselective C-H alkylation of indoles, with the regioselectivity being influenced by the substituents on the indole ring. snnu.edu.cn Ruthenium-catalyzed reactions have also been reported for remote C6-alkylation of indole derivatives. acs.org

| Strategy | Starting Material | Reagents | Target Position |

| C-H Bromination | 6-Fluoro-5-methylindole | Brominating agent, Transition-metal catalyst, Directing group | C4 |

| C-H Methylation | 4-Bromo-6-fluoroindole | Methylating agent, Transition-metal catalyst | C5 |

Directed Ortho Metalation (DOM) and Related Directing Group (DG) Approaches in Indole Chemistry

Directed ortho metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. acs.org In indole chemistry, this approach typically involves the installation of a directing metalation group (DMG) on the indole nitrogen. This group coordinates to an organolithium base, directing deprotonation to an adjacent ortho position, namely C2 or C7.

While C2 functionalization is common, achieving substitution at the C7 position of the benzene ring via DoM has been a significant focus of research. acs.orgacs.org The choice of the DMG and reaction conditions is critical for controlling the site of metalation. For instance, an N-di-tert-butylphosphinoyl (P(O)(t-Bu)₂) group can direct lithiation selectively to the C7 position using n-BuLi, whereas using LDA with the same group leads to C2 deprotonation. acs.org However, the harsh conditions often required for the removal of the N-phosphinoyl group can be a drawback. nih.gov

A more versatile DMG is the N-carbamoyl group, such as N,N-diethylcarbamoyl (CONEt₂). acs.orgacs.org To prevent competitive C2 metalation, this position is often protected with a removable group like trimethylsilyl (B98337) (TMS). The DoM protocol then proceeds by C7-lithiation using strong bases like s-BuLi in the presence of TMEDA, followed by quenching with an electrophile. acs.org This strategy has been successfully applied to synthesize a variety of C7-substituted indoles. acs.orgnih.gov Furthermore, this method can be combined with cross-coupling reactions, such as the Suzuki-Miyaura protocol, to introduce aryl or heteroaryl groups at the C7 position. acs.orgnih.gov

| Directing Group (DG) | Base/Conditions | Position Functionalized | Electrophile (E) | Resulting Product | Reference |

| N-P(O)(t-Bu)₂ | n-BuLi, -40 °C | C7 | TMSCl | 7-TMS-indole derivative | acs.org |

| N-CONEt₂ (C2-TMS protected) | s-BuLi/TMEDA, -78 °C | C7 | I₂ | 7-Iodo-indole derivative | acs.org |

| N-CONEt₂ (C2-TMS protected) | s-BuLi/TMEDA, -78 °C | C7 | ArB(OH)₂ (Suzuki) | 7-Aryl-indole derivative | acs.org |

| N-CONEt₂ (C2-TMS protected) | s-BuLi/TMEDA, -78 °C | C6 (after C7 metalation) | TMSCl | 6-TMS-indole derivative | acs.org |

Transition Metal-Catalyzed C-H Activation and Functionalization at the Benzene Ring of Indole

Transition metal-catalyzed C-H activation has become a cornerstone of modern organic synthesis, offering an atom- and step-economical pathway to functionalize otherwise inert C-H bonds. researchgate.net While early research on indoles concentrated on the more reactive C2 and C3 positions, significant progress has been made in developing methods for the site-selective functionalization of the C4, C5, C6, and C7 positions on the benzene ring. acs.orgrsc.org These methods typically employ a directing group to steer a metal catalyst to a specific C-H bond, enabling a wide array of transformations including arylation, alkenylation, alkylation, and halogenation. acs.orgacs.org Catalysts based on palladium, rhodium, iridium, and copper have been instrumental in these advancements. nih.gov

Palladium catalysis is a powerful tool for the C-H functionalization of the indole benzene core. nih.gov Achieving regioselectivity, particularly at the C4 position, is challenging but has been accomplished through the use of carefully chosen directing groups attached to either the indole nitrogen or the C3 position. acs.orgresearchgate.net

For example, a transient directing group strategy using alanine (B10760859) has been developed for the Pd-catalyzed C4-alkynylation of indoles. acs.org This approach avoids the need for separate steps to install and remove the directing group. In other systems, a removable directing group at the C3 position has enabled the C4-selective fluoroalkylation of indoles using a Pd(OAc)₂ catalyst. researchgate.net Remote C-H phosphonylation at the C4 position has also been reported, proceeding through a radical mechanism and providing access to C4-phosphonylated indoles that are difficult to obtain by other means. nih.gov If the C4 position is blocked, this phosphonylation can even occur at the C6 position. nih.gov These methods showcase the versatility of palladium catalysis in accessing diverse C4-functionalized indoles, which are valuable in medicinal chemistry. acs.org

| Position | Functionalization | Catalyst System | Directing Group | Key Finding | Reference |

| C4 | Alkynylation | Pd(OAc)₂ | Alanine (transient) | C4-selective alkynylation was achieved using a transient directing group strategy. | acs.org |

| C4 | Fluoroalkylation | Pd(OAc)₂ | Removable group at C3 | An easily accessible directing group at C3 allows for exclusive C4-fluoroalkylation. | researchgate.net |

| C4 | Phosphonylation | Palladium catalyst | C3 directing group | A radical approach enables remote C4-H phosphonylation. | nih.gov |

| C4 | Arylation | Pd(II) catalyst | Acetyl group at C3 | Allows for the construction of functionalized natural product analogues. | acs.org |

| C6 | Phosphonylation | Palladium catalyst | C3 directing group | When the C4 position is blocked, functionalization occurs at C6. | nih.gov |

Copper catalysts offer a cost-effective and efficient alternative for C-H functionalization reactions. griffith.edu.au In the context of indole chemistry, copper has been successfully employed to direct functionalization to the benzene ring.

A notable example is the first direct and site-selective C6-arylation of indoles. acs.org This transformation was achieved using a copper oxide (CuO) catalyst in conjunction with an N-P(O)tBu₂ directing group. The use of diaryliodonium triflate salts as the aryl source under mild, ligand-free conditions makes this protocol highly practical and scalable. acs.org Copper catalysts have also been used for C-H insertion reactions with diazomalonates, although the regioselectivity is highly dependent on the substitution pattern of the indole substrate. nih.gov For indoles substituted at the C3 position, these reactions tend to yield the C2-H insertion product. nih.gov Furthermore, copper complexes with chiral ligands have been developed for the enantioselective C-H functionalization of indoles, highlighting the potential for asymmetric synthesis. nih.gov

Direct C-H Halogenation Methods (Bromination and Fluorination) on Indole Systems

Direct C-H halogenation is a fundamental transformation for preparing versatile synthetic intermediates. nih.govresearchgate.net Halogenated indoles are valuable precursors for cross-coupling reactions and other functional group manipulations. mdpi.com While the electron-rich pyrrole ring is typically the most reactive site for electrophilic halogenation, leading to C3 or C2 products, methods for direct halogenation of the benzene ring are of great interest for creating analogues like this compound. researchgate.netorganic-chemistry.org

Electrochemical methods provide a green and efficient alternative to traditional chemical reagents for halogenation. researchgate.net These protocols avoid the use of stoichiometric, often hazardous, chemical oxidants and can offer high selectivity. rsc.org

In the context of indole halogenation, an electrochemical oxidation of 3-substituted indoles in the presence of potassium bromide has been reported. researchgate.net In this system, cyclic voltammetry studies suggest that elemental bromine (Br₂) is generated in situ at the anode. This electrochemically generated bromine then acts as the halogenating agent, reacting with the indole. researchgate.netrsc.org While this specific protocol leads to 2-oxindoles via subsequent hydrolysis, it demonstrates the principle of using electrochemical methods to generate a reactive halogen species for reaction with the indole nucleus. researchgate.net The electrochemical oxidation of various 5-substituted indoles has also been studied, leading to the formation of redox-active films. ed.ac.uk These approaches represent a promising avenue for developing cleaner halogenation processes.

To address the cost and toxicity concerns associated with some metal catalysts, transition-metal-free halogenation strategies have been developed. researchgate.netresearchgate.net These methods often rely on using simple and readily available halide salts as the halogen source in combination with a chemical oxidant. researchgate.net

A novel and efficient transition-metal-free protocol for the C-H halogenation of indole derivatives has been developed to produce 3-halogenated (bromo and iodo) indoles with high regioselectivity. researchgate.net This method employs inexpensive halide salts like tetrabutylammonium (B224687) bromide (TBAB) or potassium iodide (KI) and an oxidant, providing a practical and environmentally friendly alternative to metal-catalyzed processes. researchgate.net Similarly, direct trifluoromethylthiolation of indoles has been achieved without transition metals, using triphenylphosphine to mediate the reaction with trifluoromethanesulfonyl chloride as the SCF₃ source. rsc.org The development of such metal-free protocols is crucial for large-scale applications and for reducing the environmental impact of chemical synthesis. researchgate.netacs.org

Chelation-Assisted and Metal-Free C-H Borylation/Hydroxylation Approaches

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis, offering a more atom-economical and efficient alternative to traditional methods that often require pre-functionalized starting materials. For indole scaffolds, chelation-assisted and metal-free C-H borylation and hydroxylation techniques have emerged as elegant solutions for introducing functional groups at specific positions. researchgate.netscispace.com

Chelation-Assisted C-H Borylation and Hydroxylation:

Transition metal-catalyzed C-H activation, guided by a directing group, allows for highly regioselective functionalization. A directing group, often installed on the indole nitrogen, coordinates to a metal catalyst, bringing the catalyst into close proximity with a specific C-H bond and facilitating its cleavage and subsequent functionalization. While various transition metals are used, there is a growing interest in moving towards more sustainable, metal-free approaches. researchgate.netscispace.com

Recent advancements have demonstrated that boron reagents themselves can mediate chelation-assisted C-H hydroxylation of (hetero)arenes without the need for transition metals. scispace.com For indoles, this strategy has been successfully applied to achieve C7 and C4 hydroxylation. scispace.comresearchgate.net For instance, N-pivaloyl-protected indoles can undergo C7-selective C-H borylation/oxidation. scispace.com Similarly, C3-pivaloyl indoles can be directed towards C4-hydroxylation with high regioselectivity. scispace.com The process typically involves the formation of a C-B bond, which is then oxidized to a C-O bond. researchgate.net

Metal-Free C-H Borylation:

Metal-free C-H borylation of indoles has also gained significant traction. nih.govacs.org These methods often employ electrophilic boron reagents. The C3 position of the indole ring is electronically rich and generally the most reactive towards electrophiles, making C3-borylation a common outcome. nih.govacs.org However, strategic use of directing groups or specific borylating agents can achieve borylation at other positions. For example, the use of BBr₃ with N-pivaloyl-protected indoles can lead to the formation of C4- and C7-borylated products under mild conditions. nih.gov The introduction of a boron functional group onto the indole ring is synthetically valuable as it can be further transformed into various other functional groups. rsc.org

| Method | Position | Key Reagents | Directing Group | Reference |

| Metal-Free C-H Hydroxylation | C7 | BBr₃, NaBO₃·4H₂O | N-Pivaloyl | scispace.com |

| Metal-Free C-H Hydroxylation | C4 | BBr₃, NaBO₃·4H₂O | C3-Pivaloyl | scispace.com |

| Metal-Free C-H Borylation | C4/C7 | BBr₃ | N-Pivaloyl | nih.gov |

| Metal-Free C-H Borylation | C3 | Borenium salts, Aminoboranes | None | nih.govacs.org |

| Ir-catalyzed C-H Borylation | C3 | [Ir(cod)OMe]₂, HBpin | N-Acyl | rsc.org |

Enzymatic Halogenation Techniques for Indole Derivatives

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. nih.gov For the synthesis of halogenated indoles, flavin-dependent halogenase (FDH) enzymes have shown remarkable potential. nih.govnih.gov These enzymes operate under mild, aqueous conditions and exhibit excellent regioselectivity, often targeting specific C-H bonds that are challenging to functionalize using conventional chemistry. frontiersin.orgresearchgate.net

The RebH halogenase and its engineered variants are among the most studied for indole halogenation. nih.govnih.gov These enzymes can catalyze the chlorination and bromination of a wide array of indole derivatives. nih.gov While natural enzymes often show high specificity for their native substrates, like tryptophan, protein engineering and directed evolution have expanded their substrate scope to include various substituted indoles. nih.govresearchgate.net

For instance, engineered RebH variants have been developed that can efficiently halogenate diverse indole compounds, even those that are not substrates for the wild-type enzyme. nih.gov Research has demonstrated the successful enzymatic bromination of various indoles, typically at the C3 position for unsubstituted pyrrole rings. frontiersin.org However, the regioselectivity can be influenced by the enzyme's active site and the substitution pattern of the indole substrate. This high degree of control is invaluable for constructing complex molecules like this compound, where precise placement of the bromine atom is required.

| Enzyme | Reaction Type | Substrate Scope | Key Features | Reference |

| RebH Variants (e.g., 3-LSR) | Bromination, Chlorination | Indoles, Azaindoles | High regioselectivity, operates in aqueous media at ambient temperatures. | nih.govfrontiersin.org |

| Engineered RebH | Bromination, Chlorination | Novel indole compounds | Switched substrate specificity from tryptophan to other indoles. | nih.gov |

| BrvH | Bromination | Free Indole | Shows significantly higher bromination activity over chlorination. | nih.gov |

Introduction of Alkyl (Methyl) Groups at Specific Positions on the Indole Core

The introduction of methyl groups can significantly impact the biological activity of a molecule, a phenomenon often referred to as the "magic methyl" effect. rsc.org Consequently, methods for the selective methylation of the indole core are of great interest.

Selective Alkylation Strategies on Halogenated Indole Precursors

Alkylation of a pre-functionalized, halogenated indole is a viable strategy for building the this compound structure. The Friedel-Crafts reaction is a classic method for alkylating aromatic rings, but it can suffer from a lack of regioselectivity and the generation of poly-alkylated products. rsc.orgnih.gov

More modern and selective methods are often preferred. For example, N-heterocyclic carbene (NHC)-catalyzed reactions have been developed for the C7-alkylation of 4-aminoindoles with α-bromoenals, demonstrating the potential for organocatalysis to achieve high regioselectivity. chemistryviews.org Another approach involves a light-driven, metal-free protocol for the C2-alkylation of indoles with α-iodosulfones, proceeding through the formation of a photoactive electron donor-acceptor (EDA) complex. beilstein-journals.org The choice of strategy depends heavily on the existing substitution pattern of the halogenated indole precursor, as the electronic and steric properties of the substituents will direct the position of the incoming alkyl group.

Functionalization via Palladium-Catalyzed Coupling Reactions with Alkyl Sources

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. To achieve methylation of the indole core, a directing group is often employed to ensure site-selectivity. For instance, a direct C2-methylation of indoles has been developed using a removable N-2-pyrimidyl directing group with a palladium catalyst and methylboronic acid as the methyl source. rsc.orgrsc.orgnih.gov This method demonstrates high selectivity for the C2 position.

For other positions on the indole ring, different directing groups and catalytic systems are required. Rhodium catalysis, assisted by a PIII-based directing group on the indole nitrogen, has been used for the C7-methylation of indoles using carboxylic acids or anhydrides as the coupling partners. nih.gov These advanced, directed C-H activation strategies provide a predictable and efficient means to install methyl groups at specific locations on the indole nucleus, which is essential for the synthesis of asymmetrically substituted compounds.

| Catalyst/Method | Position | Directing Group | Methyl Source | Reference |

| Pd(OAc)₂ | C2 | N-2-pyrimidyl | MeB(OH)₂ | rsc.org |

| Rhodium Catalyst | C7 | N-P(tBu)₂ | Carboxylic acids/anhydrides | nih.gov |

| Iron Catalyst | C3 | None | Alcohols | researchgate.net |

| NHC Organocatalyst | C7 | 4-Amino | α-bromoenals | chemistryviews.org |

Green Chemistry Approaches in Indole Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of indole synthesis, this has led to the development of more environmentally benign methodologies. tandfonline.comtandfonline.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become an invaluable technique in medicinal chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, while also improving product yields. benthamdirect.comnih.gov The use of microwave irradiation can enhance many of the classic named reactions used for indole synthesis, such as the Fischer, Bischler, and Madelung syntheses. benthamdirect.comorganic-chemistry.org

This technology is particularly well-suited for green chemistry applications as it often allows for solvent-free reactions or the use of more environmentally friendly solvents. tandfonline.comtandfonline.com For example, a microwave-assisted, solvent-free Bischler indole synthesis has been reported, reacting anilines and phenacyl bromides on a solid support to produce 2-arylindoles in good yields with very short reaction times. organic-chemistry.org Such methods reduce waste and energy consumption, aligning with the goals of sustainable chemical manufacturing. The rapid and efficient nature of MAOS makes it an attractive strategy for the multi-step synthesis of complex molecules like this compound. tandfonline.com

Ionic Liquid Mediated Reactions

Ionic liquids (ILs) have emerged as versatile media for chemical transformations, often acting as both solvent and catalyst. Their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity, make them attractive for indole synthesis. nih.gov In the context of synthesizing substituted indoles, ILs can facilitate reactions like the Fischer indole synthesis, one of the most traditional methods for forming the indole core. researchgate.net For instance, Brønsted acidic ionic liquids can catalyze the dehydrative alkenylation of indole derivatives with ketones. nih.gov

The application of ILs can lead to improved reaction rates and yields. For example, a functionalized ionic liquid on a silica (B1680970) gel support (IL-SO3H-SiO2) has been used as an efficient and heterogeneous catalyst for the one-pot Fischer indole reaction. researchgate.net This approach combines the benefits of ionic liquids with the advantages of heterogeneous catalysis, such as easy catalyst recovery and reuse. Dicationic ionic liquids (DILs) with an indole-3-butyrate anion have also been synthesized, demonstrating the modularity of ILs in creating tailored reaction environments. acs.org The synthesis of α-indolylacrylate derivatives has been successfully achieved using a Brønsted acid ionic liquid catalyst, highlighting a green approach with a recyclable catalyst and solvent. nih.gov

| Reaction Type | Catalyst/Ionic Liquid | Key Features | Relevant Findings |

| Dehydrative Alkenylation | Brønsted acid ionic liquid | Green approach, recyclable catalyst | Synthesis of α-indolylacrylate derivatives from 2-substituted indoles and pyruvates in good to excellent yields. nih.gov |

| Fischer Indole Synthesis | IL-SO3H-SiO2 | Heterogeneous, reusable catalyst | Efficient one-pot synthesis of indoles from phenylhydrazines and ketones. researchgate.net |

| Haloallylation of Alkynes | Pd(II) in ionic liquids | Mild conditions | Synthesis of 1,4-dienes by haloallylation of alkynes with allylic alcohols. mdpi.com |

| Dicationic IL Synthesis | Bis-ammonium cation with IBA anion | Improved water solubility of active ingredient | Transformation of indole-3-butyric acid (IBA) into dicationic ionic liquids enhances its applicability. acs.org |

Solvent-Free Reaction Conditions

Solvent-free, or neat, reaction conditions represent a significant step towards environmentally benign chemical synthesis. These methods reduce waste, lower costs, and can sometimes lead to unexpected and novel reactivity. The synthesis of indole derivatives under solvent-free conditions has been successfully demonstrated for various reactions.

| Reaction Type | Conditions | Catalyst/Reagent | Key Features |

| Bischler Indole Synthesis | Microwave irradiation (540 W) | Sodium bicarbonate | Environmentally friendly, avoids organic solvents and metal catalysts, improved yields (52-75%). organic-chemistry.org |

| Fischer Indole Synthesis | Solvent-free, heating | Marine sponge/H3PO4 | Natural, chiral catalyst for indolisation of phenylhydrazones. brieflands.com |

| Addition of Indole to Aldehydes | Neat, 100 °C | CaO (for paraformaldehyde) | Unexpected synthesis of novel 1-[1-(1H-indol-3-yl) alkyl]-1H-indoles. nih.gov |

| Four-component Condensation | Grinding | ZnS nanoparticles | Green, solvent-free synthesis of pyrazole (B372694) derivatives in superior yields. nih.gov |

Heterogeneous Catalysis and Nanocatalyst Applications

Heterogeneous catalysts and, more recently, nanocatalysts offer substantial advantages in organic synthesis, including high efficiency, selectivity, and straightforward recovery and recyclability. ias.ac.inresearchgate.net These benefits are particularly relevant for the synthesis of complex molecules like substituted indoles.

Supported metal catalysts, such as platinum on carbon (Pt/C) or niobium pentoxide (Pt/Nb2O5), have been employed for the hydrogenation of unprotected indoles and the dehydrogenative cyclization of 2-(2-aminophenyl)ethanols to form the indole ring. nih.govrsc.org These catalysts can operate under mild conditions and in environmentally benign solvents like water. nih.gov Polyindole itself has been used as a recyclable heterogeneous catalyst for the synthesis of 3,3'-arylmethylene-bis-1H-indole derivatives. ias.ac.in

The advent of nanotechnology has introduced a new class of highly active catalysts. youtube.com Nanocatalysts, due to their large surface-area-to-volume ratio, exhibit enhanced catalytic activity and selectivity. youtube.com Magnetic nanoparticles (MNPs) are particularly advantageous as they can be easily separated from the reaction mixture using an external magnet. researchgate.net For instance, nickel ferrite (B1171679) nanoparticles have been used for the one-pot, four-component synthesis of substituted pyrroles under neat conditions. nih.gov The use of nanocatalysts often allows for lower catalyst loading, shorter reaction times, and high product yields, aligning with the principles of green chemistry. nih.govresearchgate.net

| Catalyst Type | Catalyst Example | Application in Indole Synthesis (or related heterocycles) | Key Advantages |

| Supported Metal Catalyst | Pt/C, Pt/Nb2O5, Pt/HBEA | Hydrogenation of indoles; Dehydrogenative cyclization to indoles. nih.govrsc.org | Reusable, can be used in green solvents like water, high turnover number. nih.govrsc.org |

| Polymer Catalyst | Polyindole | Synthesis of 3,3'-arylmethylene-bis-1H-Indole derivatives. ias.ac.in | Recyclable, low catalyst loading, low cost. ias.ac.in |

| Supported Ionic Liquid | IL-SO3H-SiO2 | Fischer indole reaction. researchgate.net | Heterogeneous, reusable, combines acidity with solid support. researchgate.net |

| Magnetic Nanoparticles | Nickel ferrite nanoparticles | One-pot synthesis of substituted pyrroles. nih.gov | Magnetically separable, reusable, solvent-free conditions. nih.gov |

Synthetic Challenges and Regioselectivity Control for this compound

The synthesis of a polysubstituted indole like this compound presents significant challenges, primarily centered on achieving the correct regiochemistry. The indole nucleus has two main sites for electrophilic substitution, the C3 and C2 positions, with C3 being generally more reactive. However, the directing effects of existing substituents on the benzene ring add another layer of complexity.

For this compound, the challenge lies in the controlled introduction of the four different substituents—bromo, fluoro, methyl, and the indole nitrogen—at their specific positions. The synthesis would likely start from a pre-functionalized benzene derivative. The Fischer indole synthesis, for example, would require a correspondingly substituted phenylhydrazine. The cyclization step must then proceed without rearrangement or loss of the carefully placed substituents.

Controlling regioselectivity in subsequent C-H functionalization reactions on the indole core is a key concern in modern organic synthesis. rsc.orgscispace.com For instance, if one were to introduce the bromine atom onto a 6-fluoro-5-methylindole precursor, the electronic effects of the fluoro (ortho-, para-directing but deactivating) and methyl (ortho-, para-directing and activating) groups would influence the position of bromination.

Several strategies have been developed to control regioselectivity in indole synthesis and functionalization:

Ligand Development: In transition-metal-catalyzed reactions, the choice of ligand can switch the regioselectivity. For example, in the palladium-catalyzed oxidative Heck reaction of indoles, the use of sulfoxide-2-hydroxypyridine (SOHP) ligands enabled a switch between C3- and C2-selectivity. rsc.orgscispace.com

Directing Groups: Attaching a removable directing group to the indole nitrogen can steer an incoming substituent to a specific position, after which the directing group is cleaved.

Catalyst Control: The choice of catalyst can profoundly influence the reaction's outcome. Manganese catalysts have been shown to provide either C3- or N-alkylated indoles simply by changing the solvent. organic-chemistry.org Similarly, nickel-catalyzed dearomative arylboration of indoles can yield C2- or C3-borylated indolines with high regioselectivity based on the N-protecting group. acs.org

Reaction Conditions: Fine-tuning reaction parameters such as temperature, solvent, and the nature of the electrophile or coupling partner is crucial. Enantioselective N-alkylation of indoles with aldimines, catalyzed by a dinuclear zinc complex, showed that lowering the reaction temperature could significantly improve the enantiomeric ratio. nih.gov

Synthesizing this compound would necessitate a multi-step sequence where the regiochemical outcome of each step is carefully controlled, likely leveraging a combination of these advanced strategies.

Reactivity and Transformation of 4 Bromo 6 Fluoro 5 Methylindole

Reactivity of Halogen Substituents (Bromine and Fluorine) on the Indole (B1671886) Core

Nucleophilic Aromatic Substitution (SNAr) on Fluoroindole Derivatives

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for modifying aromatic rings. nih.gov The reaction typically proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.com These groups are necessary to stabilize the anionic intermediate. masterorganicchemistry.com

In 4-Bromo-6-fluoro-5-methylindole, the fluorine atom at C6 is a potential leaving group. However, the indole ring system is generally considered electron-rich, and the substituents (bromo and methyl) are not strongly electron-withdrawing. Therefore, the benzene (B151609) ring is not sufficiently activated for classical SNAr reactions under standard conditions. Substitution of the fluorine atom via a traditional SNAr pathway is challenging. uni-tuebingen.de

Despite these challenges, modern synthetic methods have emerged that can facilitate SNAr on unactivated or even electron-rich fluoroarenes. nih.gov These methods often employ organic photoredox catalysis or the use of superbases to enable the reaction. nih.govacs.org For instance, photoredox catalysis can generate a radical cation from the fluoroarene, making it susceptible to nucleophilic attack. nih.gov While specific studies on this compound are not prevalent, these advanced methods suggest potential, albeit non-trivial, routes for the nucleophilic substitution of its C6-fluorine atom. nih.govacs.orgresearchgate.netpreprints.org

It is noteworthy that in SNAr reactions where a choice of halogen leaving group exists, the rate of reaction is often fastest for fluorine, followed by chlorine, bromine, and iodine. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, rather than the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig) for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. wikipedia.org These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations, are fundamental to the synthesis of complex molecules in pharmaceuticals and materials science. wikipedia.orgwikipedia.orgnih.gov The reactivity of aryl halides in these transformations generally follows the order I > Br > Cl >> F, making the C4-Br bond of this compound the primary site for such reactions under typical conditions.

The bromine atom at the C4 position serves as an excellent handle for introducing new carbon-based functionalities through various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the bromoindole with an organoboron species (like a boronic acid or ester) to form a new C-C bond. It is widely used to synthesize biaryl compounds. The general conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand), a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄), and a suitable solvent. nih.gov For bromoindoles, these reactions are typically efficient, allowing for the introduction of a wide range of aryl and heteroaryl groups at the C4 position.

Heck Reaction: The Heck reaction couples the bromoindole with an alkene to form a substituted alkene. wikipedia.org This transformation is catalyzed by a palladium complex in the presence of a base. beilstein-journals.orgorganic-chemistry.org The reaction is a powerful method for vinylation of the indole core at the C4 position. While aryl bromides can be more challenging substrates than iodides, often requiring specific ligands or additives, the reaction is well-established. beilstein-journals.org

Sonogashira Coupling: This reaction involves the coupling of the bromoindole with a terminal alkyne, creating an alkynylated indole. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. researchgate.netlibretexts.org This method provides direct access to C4-alkynylindoles, which are versatile intermediates for further synthesis. libretexts.org

The following table summarizes representative conditions for these C-C bond-forming reactions at the C4-bromo position, based on analogous transformations with bromoarenes and bromoheterocycles.

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/PCy₃ | Na₂CO₃ or K₃PO₄ | Toluene, Dioxane/H₂O | nih.govnih.gov |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂/PPh₃ | Et₃N or K₂CO₃ | DMF, Acetonitrile | wikipedia.orgacs.orglibretexts.org |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂/CuI | Et₃N or Piperidine | THF, Toluene | nih.govresearchgate.netlibretexts.org |

Buchwald-Hartwig Amination: For C-N bond formation, the Buchwald-Hartwig amination is the premier method. wikipedia.org It couples the bromoindole with a primary or secondary amine in the presence of a palladium catalyst and a strong, non-nucleophilic base. libretexts.orgorganic-chemistry.org The choice of phosphine ligand is crucial for the success of this reaction, with bulky, electron-rich ligands being particularly effective. researchgate.net This reaction allows for the synthesis of a diverse range of 4-aminoindole (B1269813) derivatives.

| Coupling Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Reference |

|---|---|---|---|---|

| Primary/Secondary Amines, Anilines | Pd₂(dba)₃ or Pd(OAc)₂ with ligands like XPhos, tBuBrettPhos | NaOtBu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | wikipedia.orgresearchgate.netbeilstein-journals.org |

The activation of C-F bonds for cross-coupling reactions is significantly more difficult than for other carbon-halogen bonds due to the high C-F bond dissociation energy. nih.gov Consequently, cross-coupling reactions at the C6-fluorine position of this compound are not feasible under the standard conditions used for C-Br activation. rsc.org

Specialized catalytic systems have been developed to achieve C-F bond functionalization, often requiring highly reactive catalysts (e.g., based on nickel or palladium with specific ligands), strong activating agents (like Lewis acids), or photoredox catalysis. nih.govresearchgate.netrsc.org These reactions are typically limited to polyfluoroarenes or specifically activated substrates. rsc.org In a molecule like this compound, any attempt at cross-coupling would show overwhelming selectivity for reaction at the C4-bromo position. Achieving selective coupling at the C6-fluorine while the C4-bromine is present would represent a formidable and currently unresolved synthetic challenge.

Reactivity of the Indole Nitrogen (N1)

The nitrogen atom of the indole ring is another key site for functionalization. The N-H bond is weakly acidic and the nitrogen atom itself is nucleophilic, allowing for reactions such as alkylation and acylation.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The indole nitrogen can be readily alkylated by treatment with a base followed by an alkylating agent. rsc.org Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃), which deprotonate the indole nitrogen to form a more nucleophilic indolide anion. nih.govgoogle.com This anion then reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the N-alkylated product. rsc.org Reaction conditions are generally mild, and selectivity for N-alkylation over C-alkylation is typically high. rsc.orggoogle.com

N-Acylation: Similarly, N-acylation can be achieved by reacting the indole with an acylating agent such as an acyl chloride or anhydride, often in the presence of a base. rsc.orgnih.gov This reaction introduces an acyl group onto the indole nitrogen, forming an N-acylindole. rsc.org N-acylindoles are important motifs in biologically active compounds and can also serve as protecting groups for the indole nitrogen. nih.gov Oxidative methods using aldehydes as the acyl source in the presence of an N-heterocyclic carbene (NHC) catalyst also provide a mild route to N-acylindoles. rsc.org

The following table summarizes typical conditions for these N-functionalization reactions.

| Reaction | Reagent | Typical Base/Catalyst | Typical Solvent | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., R-X) | NaH, K₂CO₃, Cs₂CO₃ | DMF, THF, Acetonitrile | rsc.orgnih.govgoogle.com |

| N-Acylation | Acyl Chloride (e.g., RCOCl), Anhydride | Pyridine, Et₃N | CH₂Cl₂, THF | nih.govorganic-chemistry.org |

| N-Acylation (Oxidative) | Aldehyde (e.g., RCHO) | N-Heterocyclic Carbene (NHC) | DCM, THF | rsc.orgrsc.org |

Development and Removal of N1-Protecting Groups

The acidic N-H proton of the indole ring often necessitates protection during synthetic sequences to prevent unwanted side reactions. The choice of a suitable protecting group is crucial and depends on its stability under the planned reaction conditions and the ease of its subsequent removal. For indoles, a variety of N-protecting groups are commonly employed, and their applicability to this compound can be inferred from general indole chemistry.

Common strategies for N-protection involve the use of sulfonyl, acyl, or alkyl groups. For instance, tosyl (Ts) and mesyl (Ms) groups are robust and can be introduced using the corresponding sulfonyl chlorides in the presence of a base. Similarly, acetyl (Ac) or benzoyl (Bz) groups can be installed using the respective acyl chlorides or anhydrides. The removal of these protecting groups is typically achieved under specific conditions, such as basic hydrolysis for acyl groups and more stringent conditions for sulfonyl groups. For substrates with electron-withdrawing groups, such as the bromine in this compound, the use of a trifluoroacetyl group can be advantageous as it stabilizes the indole and can be readily removed by saponification with potassium hydroxide. chemistrysteps.com Another common protecting group is the methanesulfonyl group, which can also be cleaved under basic hydrolysis conditions. chemistrysteps.com

The selection of a protecting group strategy would need to consider the electron-withdrawing effects of the bromo and fluoro substituents, which might influence the acidity of the N-H proton and the stability of the N-protected intermediate.

Reactivity of the Pyrrole (B145914) Ring (C2, C3)

The pyrrole moiety of the indole ring is electron-rich and thus susceptible to electrophilic attack, primarily at the C3 position. However, the substitution pattern of this compound will influence the regioselectivity and feasibility of such reactions.

Electrophilic Aromatic Substitution (EAS) Patterns and Direct Functionalization

Electrophilic aromatic substitution is a hallmark of indole chemistry. Classic examples include the Vilsmeier-Haack, Mannich, and Friedel-Crafts reactions.

The Vilsmeier-Haack reaction , which employs a Vilsmeier reagent (typically generated from phosphorus oxychloride and dimethylformamide), is a mild method for formylating electron-rich aromatic and heteroaromatic compounds. ijpcbs.com For a typical indole, this reaction occurs at the C3 position to yield an indole-3-carboxaldehyde. In the case of this compound, formylation is predicted to occur at the C3 position, provided it is unsubstituted. However, the presence of the C5-methyl group and the halogens on the benzene ring might electronically influence the reactivity of the pyrrole ring.

The Mannich reaction introduces an aminomethyl group, typically at the C3 position of indoles. This reaction involves an aldehyde (like formaldehyde) and a secondary amine in an acidic medium. The resulting gramine (B1672134) or its analogue can then serve as a versatile intermediate for further synthetic transformations. The successful aminomethylation of various phenolic and heterocyclic compounds underscores the broad applicability of this reaction. nih.gov

Friedel-Crafts acylation can also occur at the C3 position, though it sometimes requires N-protection to prevent acylation at the nitrogen. The regioselectivity of these electrophilic substitutions is generally directed to C3 due to the stability of the resulting cationic intermediate. The bromine at position 4 may offer some steric hindrance, potentially influencing the approach of the electrophile.

Metalation Strategies (e.g., Lithium-Halogen Exchange) for C2/C3 Functionalization

Metalation provides an alternative route to functionalize the indole ring, particularly for introducing substituents at positions that are not readily accessible through electrophilic substitution.

Lithium-halogen exchange is a powerful tool for converting aryl halides into organolithium species, which can then react with various electrophiles. chemistrysteps.com In this compound, the bromine atom at the C4 position is a prime candidate for such an exchange. Treatment with an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures would be expected to generate the 4-lithio-6-fluoro-5-methylindole intermediate. This highly reactive species could then be quenched with electrophiles to introduce a wide range of functional groups at the C4 position. It is important to note that the N-H proton is acidic and would react with the organolithium reagent first, necessitating the use of at least two equivalents of the lithium reagent or prior N-protection.

While lithium-halogen exchange at C4 is the most probable outcome, direct lithiation (deprotonation) at C2 is also a possibility, especially if the C3 position is blocked. This C2-lithiation is often facilitated by a directing group at N1. The resulting 2-lithioindole can then be functionalized.

Reactions Involving the Methyl Group at C5

The benzylic methyl group at the C5 position offers another site for synthetic modification, distinct from the reactivity of the heterocyclic core.

Oxidation and Further Functionalization of the Benzylic Methyl Group

The benzylic C-H bonds of the C5-methyl group are susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can oxidize the methyl group to a carboxylic acid, yielding 4-bromo-6-fluoro-1H-indole-5-carboxylic acid. This transformation is a common strategy for introducing a carboxyl group at a benzylic position. chemistrysteps.com The resulting carboxylic acid can then be a precursor for a variety of other functional groups through standard carboxylic acid chemistry.

Radical Reactions at the Methyl Substituent

The benzylic hydrogens of the C5-methyl group are also susceptible to radical abstraction. Benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) is a highly selective method for introducing a bromine atom at the benzylic position. chemistrysteps.comchadsprep.com This would convert the C5-methyl group into a bromomethyl group (CH2Br). The resulting 5-(bromomethyl)-4-bromo-6-fluoro-1H-indole would be a versatile intermediate, as the benzylic bromide is a good leaving group, readily participating in nucleophilic substitution reactions to introduce a variety of functionalities. The use of NBS is advantageous as it maintains a low concentration of bromine, minimizing the potential for electrophilic bromination of the indole ring itself. chadsprep.com

Cascade Reactions and Annulative π-Extension for Skeletal Diversification

Cascade reactions, also known as domino or tandem reactions, are highly efficient synthetic processes in which multiple bond-forming events occur in a single operation without the isolation of intermediates. This approach offers significant advantages in terms of atom economy, step economy, and the rapid buildup of molecular complexity. Annulative π-extension, a subset of these cascade processes, involves the formation of new rings, thereby extending the conjugated π-system of the starting indole. For this compound, these reactions primarily leverage the reactivity of the C4-bromo substituent in palladium-catalyzed pathways.

Detailed research findings on the specific application of cascade reactions and annulative π-extension to this compound are not extensively documented in publicly available literature. However, the reactivity of bromo-substituted indoles in such transformations is well-established, allowing for a detailed discussion of the potential synthetic pathways.

A prominent strategy for achieving skeletal diversification is through an intramolecular Heck reaction. wikipedia.org This reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene tethered to the indole nitrogen.

General Reaction Scheme for Intramolecular Heck Reaction:

In this hypothetical reaction, an alkenyl group is first introduced at the N1-position of the this compound. The subsequent intramolecular palladium-catalyzed cyclization would lead to the formation of a new ring between the C4 position and the tethered alkene, resulting in a polycyclic indole structure.

The efficiency and regioselectivity of the intramolecular Heck reaction are influenced by several factors, including the nature of the palladium catalyst and ligands, the base employed, and the length and substitution pattern of the alkenyl chain.

Another powerful method for annulative π-extension is the palladium-catalyzed reaction of the bromoindole with diynes or diiodobiaryls. These reactions can proceed in a cascade fashion to construct multiple rings in a single step. For instance, a palladium-catalyzed cascade process involving an alkenyl amination followed by an intramolecular Heck reaction has been successfully used to synthesize indoles from o-bromoanilines and alkenyl halides. nih.gov While this example illustrates the formation of the indole ring itself, the principles can be extended to the annulation of existing indole systems.

The following table outlines a hypothetical reaction scheme and the expected products from a palladium-catalyzed annulative π-extension of this compound with a generic diyne.

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | R-C≡C-C≡C-R' | Pd(OAc)₂, Ligand, Base | Fused Polycyclic Indole |

This table illustrates a potential annulative π-extension reaction. The specific structure of the product would depend on the nature of the diyne and the reaction conditions.

Computational and Theoretical Studies on 4 Bromo 6 Fluoro 5 Methylindole

Quantum Chemical Calculations for Structural and Electronic Characterization

Quantum chemical calculations are a cornerstone of modern chemical research, providing profound insights into the intrinsic properties of molecules. For a molecule like 4-Bromo-6-fluoro-5-methylindole, these computational methods can elucidate its three-dimensional structure, the distribution of electrons within the molecule, and its inherent reactivity.

Molecular Geometry Optimization and Conformational Analysis

The first step in the computational study of any molecule is to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is typically achieved using methods like Density Functional Theory (DFT), which balances computational cost with accuracy. For this compound, the geometry would be optimized to find the lowest energy conformation.

The indole (B1671886) ring is largely planar, but the presence of the methyl group at the 5-position introduces the possibility of different rotational conformations. Conformational analysis would involve calculating the energy of the molecule as the methyl group is rotated to identify the most stable orientation. The bond lengths, bond angles, and dihedral angles of the optimized geometry provide a precise structural description.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C4-Br Bond Length | ~1.90 Å |

| C6-F Bond Length | ~1.36 Å |

| C5-C(methyl) Bond Length | ~1.51 Å |

Note: These values are illustrative and would need to be calculated using appropriate quantum chemical methods.

Electronic Structure Determination and Charge Distribution

Once the optimized geometry is obtained, the electronic structure can be investigated. This involves understanding how the electrons are distributed among the various molecular orbitals. The distribution of electron density and the resulting partial charges on each atom can be calculated using various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis.

The electronegative fluorine and bromine atoms are expected to draw electron density, resulting in negative partial charges on these atoms and positive partial charges on the adjacent carbon atoms of the indole ring. The methyl group, being electron-donating, would slightly increase the electron density on the benzene (B151609) portion of the indole scaffold.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity).

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the HOMO would likely be distributed over the electron-rich indole ring, while the LUMO would be influenced by the electron-withdrawing halogen substituents.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative)

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.0 to -5.5 |

| LUMO Energy | -1.5 to -1.0 |

Note: These values are illustrative and would need to be calculated using appropriate quantum chemical methods.

Conceptual Density Functional Theory (CDFT) Applications in Reaction Mechanism Elucidation

Conceptual Density Functional Theory (CDFT) provides a set of chemical concepts derived from DFT that can be used to understand and predict chemical reactivity. Global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated from the HOMO and LUMO energies.

These descriptors can help in elucidating reaction mechanisms by identifying the most probable sites for electrophilic or nucleophilic attack. For instance, the Fukui function can be calculated to pinpoint the specific atoms within the molecule that are most susceptible to attack by different types of reagents.

Electrostatic Potential Surface (EPS) Analysis for Intermolecular Interactions

The Electrostatic Potential Surface (EPS) is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. It is an invaluable tool for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding.

The EPS map for this compound would show regions of negative potential (typically colored red or orange) and positive potential (colored blue or green). The negative potential would be concentrated around the electronegative fluorine and bromine atoms, as well as the nitrogen atom of the indole ring, indicating these are sites for favorable interactions with electrophiles or hydrogen bond donors. The hydrogen atom attached to the indole nitrogen would exhibit a positive potential, making it a potential hydrogen bond donor.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods can also be used to predict the spectroscopic properties of a molecule, which can be crucial for its experimental characterization.

By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies of the molecule can be predicted. These calculated frequencies correspond to the peaks observed in an infrared (IR) or Raman spectrum. Comparing the calculated spectrum with an experimental one can aid in the assignment of the observed vibrational modes.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts for the ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei in this compound would provide a theoretical NMR spectrum that can be compared with experimental data to confirm the structure of the compound.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | ~125 |

| C3 | ~105 |

| C3a | ~128 |

| C4 | ~115 (affected by Br) |

| C5 | ~130 (affected by methyl) |

| C6 | ~158 (affected by F) |

| C7 | ~110 |

| C7a | ~135 |

Note: These values are illustrative and would need to be calculated using appropriate quantum chemical methods.

Molecular Dynamics Simulations and Conformational Landscape Exploration

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available research, the principles of MD can be applied to understand its likely dynamic behavior and conformational preferences. MD simulations model the movement of atoms and molecules over time, providing insights into the flexibility and accessible conformations of a compound. acs.org

The conformational landscape of this compound is largely defined by the interactions of its substituents. The indole ring itself is a rigid, planar structure. The primary source of conformational flexibility would arise from the rotation of the methyl group at the C5 position. However, this rotation is expected to have a low energy barrier.

The substituents—bromo, fluoro, and methyl—will influence the molecule's interaction with its environment, such as a solvent or a protein binding pocket. The fluorine atom at the C6 position is a strong electron-withdrawing group and can participate in hydrogen bonding. The bromine atom at the C4 position is larger and more polarizable, also capable of forming halogen bonds. The methyl group at C5 adds steric bulk and hydrophobicity.

Computational methods like Density Functional Theory (DFT) are often employed to calculate the optimized geometry and relative energies of different conformations. rsc.orgresearchgate.net For a molecule like this compound, DFT calculations could precisely determine the bond lengths, bond angles, and the slight puckering of the five-membered ring that might occur. These calculations would also reveal the electronic distribution across the molecule, which is crucial for understanding its interaction potential. rsc.org

Table 1: Predicted Conformational Properties of this compound

| Feature | Predicted Characteristic | Rationale |

| Indole Ring | Largely planar and rigid | Inherent aromaticity of the bicyclic system. |

| Methyl Group (C5) | Free rotation with low energy barrier | Standard behavior for methyl groups on aromatic rings. |

| Substituent Influence | Defines electrostatic potential and steric profile | Halogens and methyl group create distinct regions of charge and bulk. |

| Solvent Interaction | Potential for hydrogen and halogen bonding | The N-H, fluoro, and bromo groups can interact with polar solvents. acs.org |

The exploration of the conformational landscape through computational means is essential for understanding how this compound might orient itself to bind with a biological target.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to decipher how the chemical structure of a compound influences its biological activity. researchgate.net For this compound, computational modeling can predict the contribution of each substituent to its potential biological effects. Such studies are common for indole derivatives, particularly in the context of developing inhibitors for protein kinases. nih.govnih.govacs.org

The general SAR for substituted indoles often reveals that the nature and position of substituents are critical for activity and selectivity. acs.org For instance, in the development of inhibitors for receptor tyrosine kinases, different substitutions on the indole ring lead to selectivity for different kinases. acs.org

Table 2: Inferred Structure-Activity Relationships for this compound

| Substituent | Position | Predicted Influence on Activity | Basis of Prediction |

| Bromo | C4 | Can act as a halogen bond donor, potentially increasing binding affinity. Adds steric bulk. | Halogen bonding is a recognized interaction in drug design. |

| Methyl | C5 | Provides a hydrophobic contact point and can influence the electronic properties of the ring. | The "magic methyl effect" can enhance binding affinity and metabolic stability. acs.org |

| Fluoro | C6 | Acts as a hydrogen bond acceptor and is strongly electron-withdrawing, affecting the overall electronics of the indole ring. | Fluorine substitution is a common strategy in medicinal chemistry to modulate pKa and improve metabolic stability. acs.org |

| Indole N-H | N1 | Can act as a hydrogen bond donor, a crucial interaction for anchoring the molecule in a binding site. | The N-H group is a common pharmacophoric feature in indole-based drugs. |

Computational docking studies could be employed to place this compound into the active site of various enzymes, such as protein kinases. These simulations would score the binding poses based on factors like electrostatic interactions, hydrogen bonds, halogen bonds, and hydrophobic contacts. The results would provide a hypothesis for which protein targets the compound might inhibit and how the different substituents contribute to this binding. For example, the bromine at C4 could occupy a specific pocket, while the fluoro group at C6 could interact with a hydrogen bond donor on the protein.

The combination of these substituents on the indole scaffold suggests a molecule designed for specific molecular recognition, a hallmark of modern drug design. nih.gov Further computational and experimental work would be needed to validate these predictions and fully elucidate the biological role of this compound.

Applications of 4 Bromo 6 Fluoro 5 Methylindole As a Research Scaffold

Role as a Chemical Building Block for Complex Molecule Synthesis

The reactivity of the bromine and fluorine atoms, coupled with the directing effects of the methyl group, allows for the rational design and synthesis of a wide array of indole (B1671886) derivatives and more complex heterocyclic systems.

The indole nucleus is a prevalent motif in numerous biologically active compounds. The ability to selectively modify the 4-Bromo-6-fluoro-5-methylindole core is crucial for developing new chemical entities. The bromine atom at the 4-position and the fluorine atom at the 6-position can be subjected to various substitution reactions, including nucleophilic and electrophilic substitutions, to introduce a diverse range of functional groups. This allows for the systematic exploration of structure-activity relationships (SAR) in the development of new compounds. For instance, the bromine can be replaced through cross-coupling reactions, while the fluorine can influence the compound's electronic properties and metabolic stability.

The synthesis of substituted fluoroindole derivatives often involves multi-step reaction sequences. A common approach begins with the appropriate aniline (B41778) precursor, which undergoes cyclization to form the indole ring. For example, the reaction of a substituted aniline with a suitable ketone or aldehyde, followed by cyclization, can yield the desired indole core. The specific substituents on the final indole product are determined by the starting materials and the reaction conditions employed.

Beyond simple substitution, this compound serves as a key intermediate in the construction of more complex molecular architectures. The indole ring itself can participate in cycloaddition reactions, leading to the formation of novel polycyclic and heterocyclic systems. These larger, more intricate structures are often sought after in drug discovery for their potential to interact with specific biological targets. The synthesis of such complex molecules frequently relies on the strategic functionalization of the initial indole scaffold.

Exploration in Medicinal Chemistry Research (Mechanism-Oriented and Target-Based)

The inherent biological relevance of the indole scaffold makes this compound and its derivatives attractive candidates for medicinal chemistry research. These compounds are often designed and synthesized to interact with specific biological targets, such as enzymes and receptors, to modulate their activity.

The development of new therapeutic agents often begins with the in vitro evaluation of a compound's ability to interact with a specific biological target. Derivatives of this compound have been synthesized and studied for their potential to inhibit various enzymes and bind to specific receptors.

Aromatase and CYP1A2 Inhibition: The cytochrome P450 (CYP) family of enzymes plays a crucial role in the metabolism of various substances, including drugs and hormones. Aromatase (CYP19A1) is a key enzyme in estrogen biosynthesis, making it a target for the treatment of hormone-dependent cancers. Similarly, CYP1A2 is involved in the metabolism of numerous drugs and procarcinogens. Indole-based compounds have been investigated as inhibitors of these enzymes. While specific studies on this compound's direct inhibition of aromatase and CYP1A2 are not extensively detailed in the provided context, the general class of substituted indoles is of interest in this area. Structure-activity relationship studies often focus on optimizing the inhibitory potency and selectivity of these compounds.

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs. nih.gov Compounds that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis. nih.govnih.gov Several indole derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov These compounds typically bind to the colchicine (B1669291) binding site on β-tubulin, preventing the assembly of microtubules. nih.gov The design of such inhibitors often involves creating a molecule with specific structural features that mimic known tubulin inhibitors. For example, a trimethoxyphenyl group, often seen in potent inhibitors, can be incorporated into the indole scaffold. nih.gov The substitution pattern on the indole ring, including the presence of halogens like bromine and fluorine, can significantly influence the compound's potency. nih.gov

| Compound Class | Target | Mechanism of Action | Significance |

| Substituted Indoles | Tubulin | Inhibition of polymerization | Anticancer potential |

| Benzo[b]furans | Tubulin | Inhibition of polymerization | Anticancer and vascular disrupting properties nih.gov |

| Catharanthus Alkaloids | Tubulin | Inhibition of polymerization | Established anticancer drugs nih.gov |

DNA Interaction: The ability of small molecules to interact with DNA is a key area of research, particularly in the development of anticancer and antiviral agents. While direct studies on the DNA binding of this compound are not specified, indole derivatives, in general, are known to interact with DNA through various modes, including intercalation and groove binding. The planar nature of the indole ring system is conducive to such interactions.

Human Serum Albumin (HSA) Binding: Human serum albumin is the most abundant protein in blood plasma and is responsible for the transport of many drugs and endogenous molecules. The binding of a drug to HSA can significantly affect its pharmacokinetic properties, including its distribution, metabolism, and excretion. Understanding the interaction between a potential drug candidate and HSA is therefore crucial. Studies on the binding of various small molecules to HSA are common in medicinal chemistry to predict their behavior in the body.

In Silico Drug Discovery Initiatives and Ligand Design

Computational methods are integral to modern drug discovery, enabling the rapid screening of large compound libraries and the rational design of new drug candidates. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com This method is widely used to predict the binding affinity and interaction of potential drug candidates with their protein targets. nih.govnih.gov For instance, docking studies have been used to investigate how indole derivatives interact with the active sites of microbial enzymes like UDP-N-acetylmuramate-l-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase. nih.gov Similarly, in anticancer research, molecular docking has been employed to understand the binding of indole derivatives to targets like BRAFV600E and EGFRT790M. nih.gov

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net

Ligand-Based Virtual Screening (LBVS): This approach utilizes the knowledge of molecules known to bind to a particular target. A common method is to search for other molecules with similar 2D or 3D structures. nih.gov LBVS has been successfully used to identify indole derivatives as potential inhibitors of M. tuberculosis DNA gyrase. nih.gov